HoxA protein
Description
Properties
CAS No. |
157907-48-7 |
|---|---|
Molecular Formula |
C6H7NOS |
Synonyms |
HoxA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of HoxA with Bacterial Homologs
Functional Divergence and Specificity Among HOXA Members
HOXA9 vs. HOXA10 vs. HOXA11 in Human Diseases:
- HOXA9: Role in AML: Overexpressed in MLL-rearranged leukemias; knockdown inhibits leukemogenesis . Mechanism: Cooperates with DOT1L to maintain high H3K79 methylation, driving oncogenic transcription .
- HOXA10 :
- HOXA11: Osteoblast Differentiation: Regulated by miR-23a; loss disrupts RUNX2-mediated bone formation . Leukemia: NUP98-HOXA11 fusions drive juvenile myelomonocytic leukemia (JMML) .
Table 2: Functional Roles of Select HOXA Genes
Comparison with Other HOX Clusters (HOXB, HOXC, HOXD)
- Expression Patterns: HOXA genes are preferentially upregulated in AML and gliomas, whereas HOXB and HOXC dominate in colorectal and breast cancers .
- Epigenetic Regulation: HOXA uniquely relies on CTCF/cohesin-mediated chromatin looping for spatial co-linearity, a feature less pronounced in other clusters .
Interaction with Epigenetic and Transcriptional Regulators
- DOT1L and MLL Complexes :
- PRC2/EZH2 :
- lncRNAs (HOTTIP) :
Preparation Methods
Inducible Expression Vectors
The Sleeping Beauty transposon system is widely used for stable genomic integration of HoxA genes. In HEK293T and SEM cells, this system involves co-transfection of transposase vector SB100X with HoxA-containing plasmids. Stable integrants are selected using hygromycin (300 μg/mL), puromycin (2 μg/mL), or blasticidin (8 μg/mL). Expression is induced with 1 μg/mL doxycycline for 48 hours, enabling controlled HoxA production.
Table 1: Key Components of Inducible Systems
| Component | Function | Concentration/Usage |
|---|---|---|
| SB100X transposase | Genomic integration | 1/10 plasmid ratio |
| Doxycycline | Inducer of transgene expression | 1 μg/mL |
| Selection antibiotics | Stable line generation | Hygromycin: 300 μg/mL |
Cell Culture and Transfection Techniques
Cell Lines and Media
Transfection Methods
-
Polyethylenimine (PEI) : Used for transient transfection in HEK293T, achieving >70% efficiency.
-
AMAXA Nucleofector® : Optimized for SEM cells (Kit R, program T-016), ensuring high viability and stable HoxA integration.
Protein Extraction and Purification
Lysis Buffers and Conditions
Proteins are extracted using a buffer containing:
Quantification via BCA assay ensures equal loading for downstream applications.
Immunoprecipitation (IP)
IP is performed with magnetic A/G beads and antibodies targeting epitope tags (e.g., mCherry for MLL-AF4 fusion proteins). Co-precipitated proteins, such as IRX1 bound to MLL-AF4, are eluted with Laemmli buffer and analyzed via SDS-PAGE.
Validation and Functional Analysis
Western Blotting
Proteins are resolved on 6–12% SDS-PAGE gels and transferred to PVDF membranes. Key antibodies include:
Table 2: Antibody Specifications
| Target | Host | Clone | Application |
|---|---|---|---|
| IRX1 | Rabbit | Polyclonal | WB, IP (1:1,000) |
| MLL-C | Mouse | Monoclonal | WB (1:500) |
Chromatin Interaction Studies
Chromatin Immunoprecipitation (ChIP)
ChIP assays identify HoxA promoter occupancy. Cells are crosslinked with 1% formaldehyde, and chromatin is sheared to 200–500 bp fragments. Antibodies against IRX1 or MLL-AF4 enrich target DNA, quantified via qPCR with primers specific to HOXA9 or HOXA10 promoters.
3C (Chromosome Conformation Capture)
This technique maps HoxA cluster topology. BglII-digested chromatin is ligated, and interaction frequencies are quantified using control BAC clones (e.g., RP11-1132K14). Data normalization employs gene desert regions (ENCODE ENr313) to correct for technical variability.
Structural and Functional Insights
Retinoic Acid Response Elements (RAREs)
Synthetic HoxA clusters lacking distal enhancers (SynHoxA) exhibit reduced RA responsiveness. Mutation of four RAREs (RAREΔ) abolishes RA-induced chromatin reorganization, underscoring their role in HoxA regulation.
Challenges and Optimization Strategies
Q & A
Q. What experimental approaches are used to study HoxA protein-DNA interactions?
To investigate HoxA-DNA binding, researchers employ electrophoretic mobility shift assays (EMSAs) using purified this compound or fusion constructs (e.g., β-Gal–HoxA) to test binding to target promoter regions . For example, HoxA-enriched extracts from Alcaligenes eutrophus were used to identify DNA-binding activity in the hoxF upstream region . However, challenges arise due to protein insolubility or loss of activity during purification, necessitating alternative methods like immunoaffinity chromatography or heparin-Sepharose fractionation .
Q. How can chromatin immunoprecipitation (ChIP) be optimized to study HoxA-mediated transcriptional regulation?
ChIP-seq protocols should target histone modifications (e.g., H3K27me3, H3K4me3) or transcription factors interacting with HoxA. For instance, studies on the HoxA cluster in leukemia cells combined ChIP with computational modeling to link chromatin state (e.g., polycomb-mediated silencing) to 3D conformational changes during differentiation . Including positive controls (e.g., known HoxA-bound regions) and validating results with CRISPR-Cas9 knockout models are critical for specificity .
Q. What techniques are used to assess HoxA phosphorylation states in cellular contexts?
Western blotting with phospho-specific antibodies is standard for detecting HoxA phosphorylation (e.g., HOXA10 in AML cells) . For quantitative analysis, mass spectrometry can identify phosphorylation sites, as demonstrated in phosphoproteomic studies of KMT2A-rearranged leukemia . However, researchers must account for tissue-specific isoform expression and cross-reactivity risks when selecting antibodies.
Advanced Research Questions
Q. How do chromatin conformation changes during differentiation affect HoxA cluster topology?
Differentiation triggers 3D genome reorganization of the HoxA cluster, shifting from a compact to a bifurcated structure. Chromosome conformation capture (3C) and modeling in myeloid cells revealed that 5′ HoxA genes (e.g., HOXA10) lose intra-cluster contacts upon activation, while 3′ genes (e.g., HOXA1) are silenced via H3K27me3 deposition . This spatial segregation aligns with distinct transcriptional outputs and CTCF-mediated boundary formation .
Q. What methodologies resolve contradictory findings in HoxA’s role across cancer types?
Discrepancies in HoxA’s oncogenic vs. tumor-suppressive roles require integrative multi-omics analysis . For example:
- In kidney renal clear cell carcinoma (KIRC), HOXA13 overexpression correlates with poor prognosis, validated via TCGA data mining and functional assays (colony formation, apoptosis) .
- In glioblastoma (GBM), HOXA family mutations (16% rate) are linked to worse survival, but specific isoforms (e.g., HOXA5) may suppress tumorigenesis . Cross-validation using in vivo models (e.g., xenografts) and single-cell RNA-seq can clarify context-dependent mechanisms .
Q. How does the lncRNA HOTTIP regulate HOXA genes, and what experimental models validate this interaction?
HOTTIP, transcribed from the 5′ end of the HOXA cluster, recruits the WDR5/MLL complex via direct RNA-protein binding to establish H3K4me3 marks at distal HOXA promoters . Key validation steps include:
- Chromatin isolation by RNA purification (ChIRP) to confirm HOTTIP’s physical proximity to HOXA loci .
- CRISPR-mediated HOTTIP deletion , which reduces HOXA13 expression in cancer cells .
- Retroviral rescue experiments , where ectopic HOTTIP fails to activate HOXA genes in non-permissive cells, highlighting cis-regulatory constraints .
Q. What experimental designs address conflicting data on HoxA’s role in metabolic adaptation?
In Cupriavidus necator, HoxA regulates hydrogenase operons, but fitness outcomes vary with nutrient conditions. Researchers used transposon mutagenesis and chemostat-based competition assays to quantify protein cost trade-offs. For instance, hoxA knockout increases growth rate under fructose-limited conditions by reducing unnecessary enzyme production . Parallel RNA-seq and proteomics can dissect condition-specific regulatory networks .
Methodological Considerations
Q. Table 1: Key Techniques for HoxA Research
Q. Data Contradiction Analysis Framework
Contextualize experimental systems : Compare cell type (e.g., AML vs. GBM), differentiation state, and species (human vs. bacterial HoxA).
Validate antibodies/constructs : Use isoform-specific reagents and orthogonal assays (e.g., EMSA + Western blot).
Leverage public datasets : Cross-check findings with TCGA, cBioPortal, or ENCODE data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
